N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-3-phenylpropanamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-3-phenylpropanamide is a synthetic organic compound that belongs to the class of amides. This compound features a unique combination of a dioxido-dihydrothiophene ring, a fluorophenyl group, and a phenylpropanamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-3-phenylpropanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the dioxido-dihydrothiophene ring: This can be achieved through the oxidation of a thiophene derivative using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorobenzene derivative is reacted with an appropriate nucleophile.
Formation of the amide bond: The final step involves coupling the dioxido-dihydrothiophene derivative with a phenylpropanamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The dioxido-dihydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the dioxido groups, potentially altering its biological activity.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-3-phenylpropanamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-3-phenylpropanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-3-phenylpropanamide: Lacks the dioxido-dihydrothiophene ring.
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide: Lacks the fluorophenyl group.
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-chlorophenyl)-3-phenylpropanamide: Contains a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-3-phenylpropanamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c20-16-7-9-17(10-8-16)21(18-12-13-25(23,24)14-18)19(22)11-6-15-4-2-1-3-5-15/h1-5,7-10,12-13,18H,6,11,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJULIIYZJQWLCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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